molecular formula C17H18N2O3S B14936954 4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide

4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide

Cat. No.: B14936954
M. Wt: 330.4 g/mol
InChI Key: SRBGLLSEJAPBLX-UHFFFAOYSA-N
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Description

4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Preparation Methods

The synthesis of 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)ethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The isoindole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides and isoindole derivatives. Compared to these compounds, 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-13-6-8-15(9-7-13)23(21,22)18-10-11-19-12-14-4-2-3-5-16(14)17(19)20/h2-9,18H,10-12H2,1H3

InChI Key

SRBGLLSEJAPBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=CC=CC=C3C2=O

Origin of Product

United States

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